![molecular formula C22H30N2O2 B2723394 3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide CAS No. 851406-89-8](/img/structure/B2723394.png)
3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as quinolone derivatives, which have been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
Chemical Synthesis and Modifications
Research has shown that quinoline derivatives can undergo various chemical reactions, including lithiation and side-chain substitution, to produce modified derivatives with potential applications in chemical synthesis and material science. These modified compounds have been utilized in the synthesis of complex molecules, demonstrating the versatility of quinoline-based compounds in organic synthesis (Smith et al., 2003).
Development of Chemosensors
Quinoline derivatives have been employed in the development of chemosensors, particularly for metal ions in aqueous media. For instance, a study highlighted the synthesis of a quinoline-based chemosensor that showed remarkable fluorescence enhancement in the presence of Zn2+, indicating its potential for detecting and quantifying metal ions in water samples (Kim et al., 2016).
Catalysis
Quinoline derivatives have also been found to serve as ligands in catalysts for olefin polymerization, suggesting their potential role in improving the efficiency and selectivity of polymerization processes. These findings indicate the importance of such compounds in the field of catalysis and materials science (Enders et al., 2001).
Anticancer and Radioprotective Agents
Studies have explored the utility of quinoline derivatives in the synthesis of novel compounds with potential anticancer and radioprotective properties. These compounds have shown interesting cytotoxic activity against cancer cells and have been evaluated for their in vitro anticancer activity, highlighting the therapeutic potential of quinoline derivatives in medicine (Ghorab et al., 2008).
Analytical Applications
Quinoline derivatives have been utilized in developing analytical methods for quantifying substances, such as cyanamide, in environmental samples. This demonstrates their potential application in environmental science and analytical chemistry for monitoring pollutants and residues in water (Neves Junior et al., 2014).
Propriétés
IUPAC Name |
3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-15-8-9-16(2)21-19(15)14-18(22(26)24-21)12-13-23-20(25)11-10-17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBRNNGHQLRXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

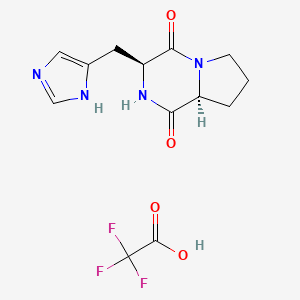
![N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2723314.png)
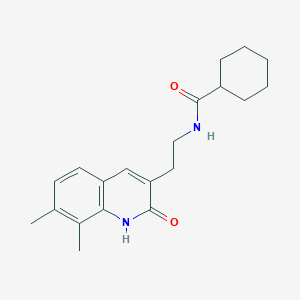


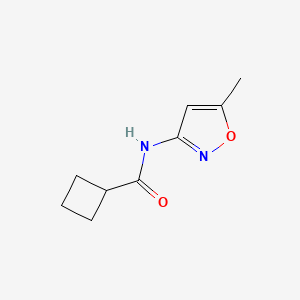
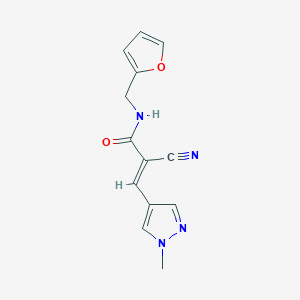
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2723320.png)
![2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723321.png)
![ethyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2723324.png)


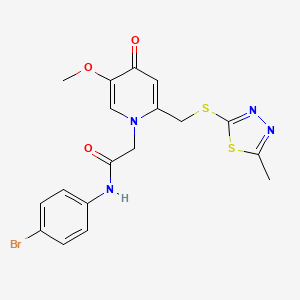
![N-(3-chloro-4-fluorophenyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2723331.png)